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Compound of Interest

Compound Name: O,O,O-Tributyl phosphorothioate

Cat. No.: B083715 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for O,O,O-
Tributyl phosphorothioate (CAS No. 78-47-7), a compound of interest in various chemical

and pharmaceutical applications. Due to the limited availability of directly published

experimental spectra, this document presents a detailed, predicted spectroscopic profile based

on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy,

and mass spectrometry (MS), supported by data from structurally analogous compounds.

Chemical Structure and Properties
O,O,O-Tributyl phosphorothioate is an organophosphorus compound with the chemical

formula C₁₂H₂₇O₃PS and a molecular weight of 282.38 g/mol .[1][2][3] It is characterized by a

central phosphorus atom double-bonded to a sulfur atom and single-bonded to three butoxy

groups.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for O,O,O-Tributyl
phosphorothioate. These predictions are derived from the analysis of structurally similar

compounds, including tributyl phosphate (the P=O analogue), and established spectroscopic

correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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2.1.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four non-

equivalent sets of protons in the butyl chains. The chemical shifts are influenced by the

electronegativity of the neighboring oxygen and the deshielding effect of the P=S group. The

protons on the alpha-carbon (O-CH₂) are expected to be the most downfield.

Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

-O-CH₂-CH₂-CH₂-CH₃ ~ 4.1
Quartet of doublets

(qd)

J(H,H) ≈ 6.7, J(P,H) ≈

8.5

-O-CH₂-CH₂-CH₂-CH₃ ~ 1.7 Sextet J(H,H) ≈ 7.4

-O-CH₂-CH₂-CH₂-CH₃ ~ 1.4 Sextet J(H,H) ≈ 7.4

-O-CH₂-CH₂-CH₂-CH₃ ~ 0.9 Triplet J(H,H) ≈ 7.4

2.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is predicted to display four signals for the four distinct carbon atoms of

the butyl groups. The chemical shifts will show a decreasing trend as the distance from the

electron-withdrawing phosphate group increases.

Assignment Predicted Chemical Shift (δ, ppm)

-O-CH₂-CH₂-CH₂-CH₃ ~ 68

-O-CH₂-CH₂-CH₂-CH₃ ~ 32

-O-CH₂-CH₂-CH₂-CH₃ ~ 19

-O-CH₂-CH₂-CH₂-CH₃ ~ 13

2.1.3. ³¹P NMR (Phosphorus-31 NMR)

³¹P NMR is a key technique for characterizing organophosphorus compounds. For

thiophosphates of the form S=P(OR)₃, the chemical shift is expected in a distinct downfield
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region compared to the phosphoric acid standard.

Nucleus
Predicted Chemical Shift (δ,

ppm)
Reference

³¹P +65 to +75 85% H₃PO₄

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the vibrational modes of the butyl chains and the

characteristic P=S and P-O-C bonds.

Predicted Wavenumber

(cm⁻¹)
Assignment Intensity

2960-2870 C-H (alkane) stretching Strong

1465 C-H (alkane) bending Medium

1380 C-H (alkane) bending Medium

1025 P-O-C stretching Strong

840-600 P=S stretching Medium

Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic

fragmentation patterns arising from the loss of butene and butoxy groups.

Predicted m/z Assignment

282 [M]⁺ (Molecular Ion)

226 [M - C₄H₈]⁺

170 [M - 2(C₄H₈)]⁺

114 [M - 3(C₄H₈)]⁺

99 [P(O)(OH)₂]⁺
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

liquid sample like O,O,O-Tributyl phosphorothioate.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of O,O,O-Tributyl
phosphorothioate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm

NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

16-32 scans.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-

decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary

due to the lower natural abundance of ¹³C.

³¹P NMR Acquisition: Acquire the spectrum using a phosphorus-specific probe or by tuning a

broadband probe to the ³¹P frequency. Proton decoupling is typically used to simplify the

spectrum. Use 85% H₃PO₄ as an external standard.

IR Spectroscopy
Sample Preparation: As a neat liquid, place a drop of O,O,O-Tributyl phosphorothioate
between two KBr or NaCl plates to form a thin film.

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer

over a range of 4000-400 cm⁻¹. Perform a background scan of the clean plates before

running the sample.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent

(e.g., methanol or acetonitrile).
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Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a

gas or liquid chromatograph. Electron Ionization (EI) or Electrospray Ionization (ESI) can be

used.

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For

fragmentation analysis, perform tandem MS (MS/MS) on the molecular ion peak.

Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like O,O,O-Tributyl phosphorothioate.
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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of

O,O,O-Tributyl phosphorothioate. For definitive structural confirmation and purity

assessment, it is imperative to acquire and interpret experimental data for the specific sample

under investigation. The predictive nature of this data should be taken into consideration in any

research or development context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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